REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][N:12]([CH:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[CH:13]=2)[O:3]1.[CH3:21][S:22]([CH:25]=[CH2:26])(=[O:24])=[O:23].CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:21][S:22]([CH2:25][CH2:26][N:17]1[CH2:18][CH2:19][CH:14]([N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:20])([CH3:1])[O:3]3)[CH:10]=[N:11]2)[CH2:15][CH2:16]1)(=[O:24])=[O:23]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCNCC1)C
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0 to 5% MeOH:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCN1CCC(CC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.5 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |